n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine
Description
n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine is a methanamine derivative featuring a 2-chloro-6-fluorophenyl group and a 1,4-dithian-2-ylmethyl substituent. The 1,4-dithiane ring (a six-membered ring with two sulfur atoms at positions 1 and 4) introduces unique steric and electronic properties, while the ortho-substituted chloro and fluoro groups on the phenyl ring may influence conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C12H15ClFNS2 |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-(1,4-dithian-2-yl)methanamine |
InChI |
InChI=1S/C12H15ClFNS2/c13-11-2-1-3-12(14)10(11)7-15-6-9-8-16-4-5-17-9/h1-3,9,15H,4-8H2 |
InChI Key |
ILLBBQAPQFDGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CS1)CNCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include the formation of the dithiane ring followed by the introduction of the substituted phenyl group through a series of nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl group or the dithiane ring.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the dithiane ring would yield sulfoxides or sulfones, while substitution reactions on the phenyl ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of the dithiane ring and the substituted phenyl group could impart biological activity, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “n-((1,4-Dithian-2-yl)methyl)-1-(2-chloro-6-fluorophenyl)methanamine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core moieties and substituents:
Substituent Effects on Bioactivity and Physicochemical Properties
- Chloro/Fluoro Substitution Patterns: The target compound’s ortho-chloro/fluoro arrangement on the phenyl ring contrasts with para-substituted analogs like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine . Fluorine’s electronegativity could enhance dipole interactions in biological systems compared to chlorine, as seen in benzodiazepine derivatives like Imp. E(EP) .
- Heterocyclic Moieties: The 1,4-dithiane ring in the target compound introduces sulfur-based interactions (e.g., hydrogen bonding or hydrophobic effects), differing from the nitrogen-rich benzimidazole in agricultural analogs or the sulfonamide group in dichlofluanid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
